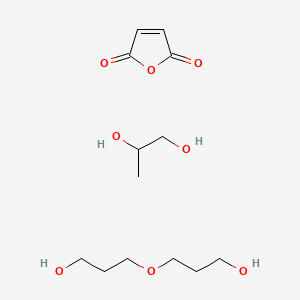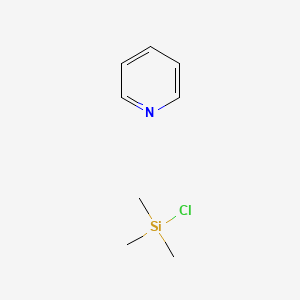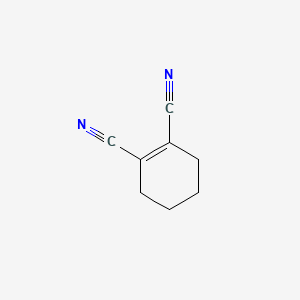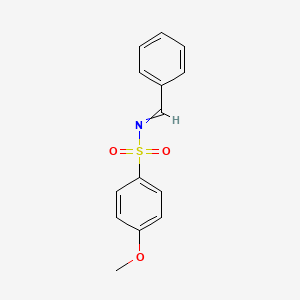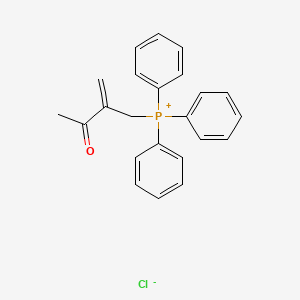![molecular formula C17H18O2S B14645599 (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 54997-33-0](/img/structure/B14645599.png)
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is a chemical compound with the molecular formula C17H18O2S It is known for its unique structure, which includes a sulfanyl group attached to a phenyl ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid typically involves the reaction of 4-(propan-2-yl)phenyl sulfide with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Wirkmechanismus
The mechanism of action of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfanyl group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-{[4-(Methyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Ethyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Chlorophenyl)sulfanyl]phenyl}acetic acid
Uniqueness
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
54997-33-0 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-7-9-15(10-8-13)20-16-6-4-3-5-14(16)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
AOOJDOLHBGLUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
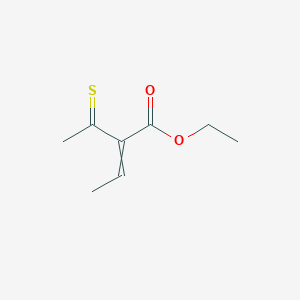
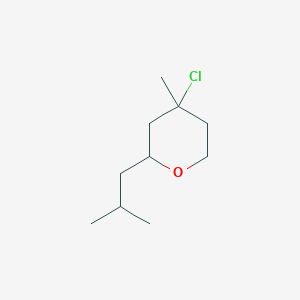
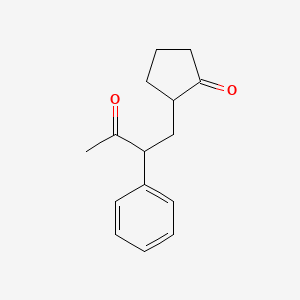
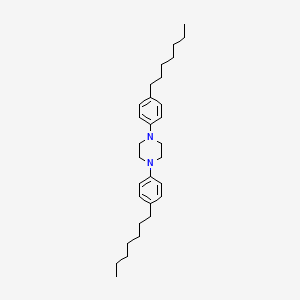
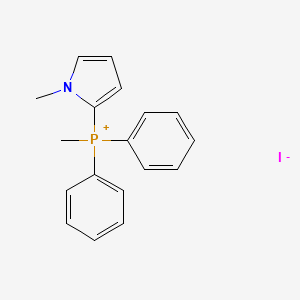
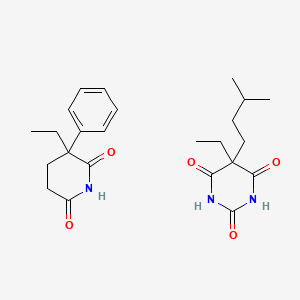
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

